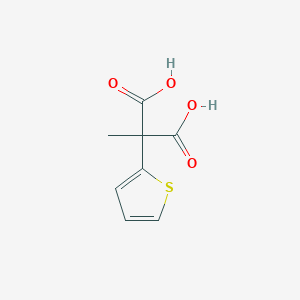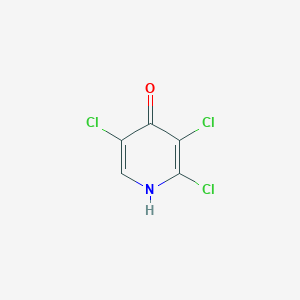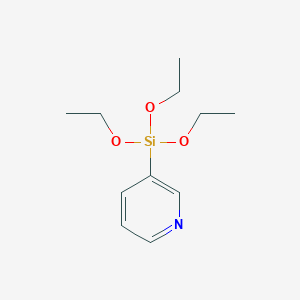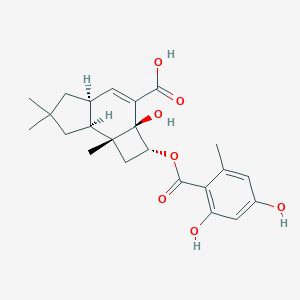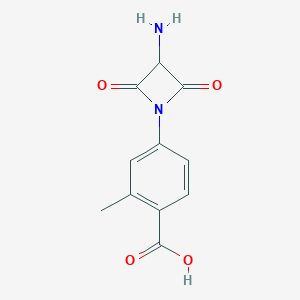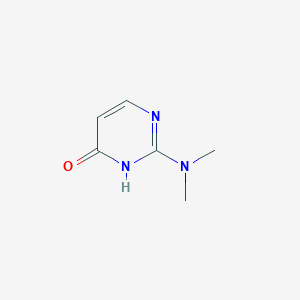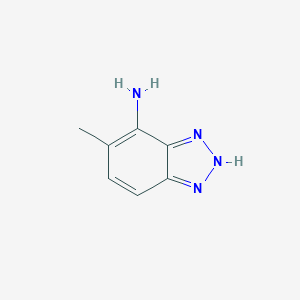
(R)-2-Methylpiperidine
Descripción general
Descripción
(R)-2-Methylpiperidine, also known as (R)-2-MP, is an organic compound that is widely used in the pharmaceutical, cosmetics, and food industries. It is a cyclic organic compound with a molecular formula of C5H11N, and is a chiral molecule, meaning it has two enantiomers (R and S). (R)-2-MP is a colorless liquid that has a pleasant odor and is soluble in water, ethanol, and other organic solvents. (R)-2-MP is used in a variety of applications, including as a flavoring agent, a fragrance, a preservative, a solvent, and a surfactant.
Aplicaciones Científicas De Investigación
Nanotechnology and Material Science
®-2-Methylpiperidine can play a role in the synthesis of nanocrystals, which are pivotal in the advancement of nanotechnology and material science. Nanocrystals synthesized with such compounds can exhibit unique properties like enhanced electrical conductivity and thermal stability, making them suitable for use in high-performance batteries and supercapacitors .
Medicine and Drug Development
In the pharmaceutical industry, ®-2-Methylpiperidine derivatives could be utilized in the synthesis of active pharmaceutical ingredients. Its structural motif is often found in molecules with biological activity, which can be integral in developing new medications for various diseases .
Energy Production
®-2-Methylpiperidine may find applications in energy production, particularly in the field of renewable energy. Its derivatives could be used as catalysts in reactions that are fundamental to the production of biofuels or in processes involving the conversion of biomass to energy .
Environmental Science
The compound could be involved in the development of materials for environmental remediation, such as adsorbents for the removal of pollutants from water or air. Its chemical structure could help in trapping or breaking down toxic substances .
Agricultural Research
In agricultural research, ®-2-Methylpiperidine might be used to create pesticides or herbicides with improved efficacy and reduced environmental impact. It could also play a role in the synthesis of compounds that regulate plant growth or protect crops from diseases .
Chemical Research
In chemical research, ®-2-Methylpiperidine is valuable for its potential use in catalysis and the synthesis of complex organic molecules. It could be used to develop new synthetic pathways or improve existing ones, which is fundamental in the creation of materials with specific desired properties .
Propiedades
IUPAC Name |
(2R)-2-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUEBIEOFQMSS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348446 | |
| Record name | (R)-2-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methylpiperidine | |
CAS RN |
1722-95-8 | |
| Record name | (R)-2-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-Methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (R)-2-Methylpiperidine contribute to the development of CXCR4 inhibitors, and what are the implications of such inhibition?
A1: Research indicates that incorporating (R)-2-Methylpiperidine into the structure of noncyclam compounds can yield potent CXCR4 inhibitors []. These inhibitors exhibit binding affinity to CXCR4, a chemokine receptor implicated in various physiological and pathological processes, including cancer cell metastasis and HIV infection. Specifically, the study highlighted the (R,R) isomer of a noncyclam compound incorporating (R)-2-Methylpiperidine as demonstrating significant potency in inhibiting CXCR4, comparable to the known CXCR4 inhibitor AMD3100 []. This inhibition impacted glioma-initiating cells (GICs), decreasing the proportion of CD44+ cells in glioblastoma multiform neurospheres in vitro []. Furthermore, these CXCR4 inhibitors impeded the cells' ability to initiate orthotopic tumors in immunocompromised mice [], suggesting potential therapeutic applications.
Q2: Can you elaborate on the use of (R)-2-Methylpiperidine in synthesizing analogues of naturally occurring alkaloids and their biological significance?
A2: (R)-2-Methylpiperidine serves as a key starting material in the synthesis of enantiomerically pure C8c–C15 monoseco analogues of the alkaloids cryptopleurine and julandine []. These alkaloids, found in plants, possess potent biological activities, including antitumor properties. The synthesized analogues, incorporating (R)-2-Methylpiperidine, demonstrated dramatically reduced cytotoxicity compared to the parent alkaloids while retaining potent anti-angiogenic activity []. This finding highlights the potential of using (R)-2-Methylpiperidine as a building block for developing safer and more targeted therapeutic agents.
Q3: How does the use of (R)-2-Methylpiperidine contribute to the development of novel imine reductases (IREDs) and their applications in chiral amine synthesis?
A3: Research explored the use of (R)-2-Methylpiperidine as a substrate to characterize novel IREDs discovered through bacterial protein-sequence space analysis []. The study characterized 20 new IREDs, demonstrating their ability to catalyze the reduction of cyclic imines, including those derived from (R)-2-Methylpiperidine, to produce chiral amines []. This research highlights the utility of (R)-2-Methylpiperidine in identifying and characterizing novel enzymes with potential applications in the synthesis of enantiomerically pure compounds, which are essential building blocks for various pharmaceuticals and other biologically active molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

